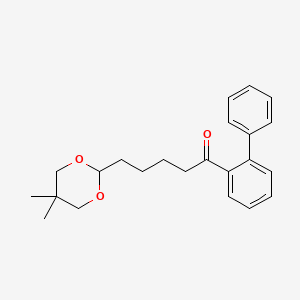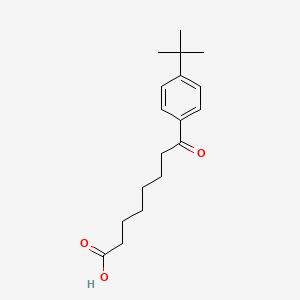
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylvalerophenone
Übersicht
Beschreibung
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-phenylvalerophenone (5-DMDVP) is a synthetic compound that has been studied for its potential applications in various scientific research areas. It is a colorless, crystalline solid that is soluble in both organic and aqueous solvents. 5-DMDVP has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Photovoltaic Cells Application
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylvalerophenone has been used in the synthesis of new monomers for oligophenylenevinylenes (OPVs). These OPVs are significant for their application in plastic solar cells. Researchers found that trimeric OPVs synthesized from these monomers exhibited conversion efficiencies ranging from 0.5-1% in blends with a soluble C(60) derivative, demonstrating potential in photovoltaic cell technology (Jørgensen & Krebs, 2005).
Synthesis of Meldrum’s Acid Derivatives
The compound has been involved in the synthesis of new Meldrum’s acid derivatives. For instance, it reacted with pyridine and aqueous potassium carbonate to create specific pyridinium ylides. This synthesis demonstrates the versatility of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylvalerophenone in creating structurally complex and potentially useful compounds (Kuhn, Al-Sheikh, & Steimann, 2003).
Glycerol Condensation for Chemical Production
This compound has been used in the acid-catalyzed condensation of glycerol with various aldehydes and ketones. The resulting products, such as [1,3]dioxan-5-ols, are of interest as precursors for 1,3-propanediol derivatives, highlighting a route for converting renewable materials into valuable chemicals (Deutsch, Martin, & Lieske, 2007).
Progesterone Receptor Modulators
In medicinal chemistry, derivatives of this compound have been studied for their potential as progesterone receptor modulators. These studies are crucial for developing new agents for female healthcare, including contraception and treatment of certain cancers (Fensome et al., 2008).
Synthesis of Pharmaceutical Intermediates
The compound plays a role in the synthesis of pharmaceutical intermediates. For example, it has been used in the preparation of intermediates for zaltoprofen, an anti-inflammatory drug (Yuan Gen-lin, 2008).
Thromboxane A2 Receptor Antagonism
It has also been identified as a specific thromboxane A2 receptor antagonist, showcasing its potential in the development of cardiovascular drugs (Brewster, Caulkett, & Jessup, 1987).
Electrochemical Oxidation Studies
The compound has been involved in studies of electrochemical oxidation, offering insights into environmentally friendly synthesis methods and the interactions of different chemical species (Hosseiny Davarani et al., 2006).
Anti-Inflammatory Drug Development
Research has been conducted on developing novel anti-inflammatory drugs using derivatives of this compound. These studies highlight its potential in the pharmaceutical industry for treating inflammation (Li et al., 2008).
Eigenschaften
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-phenylphenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O3/c1-23(2)16-25-22(26-17-23)15-9-8-14-21(24)20-13-7-6-12-19(20)18-10-4-3-5-11-18/h3-7,10-13,22H,8-9,14-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKJPNKDXJWLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646039 | |
| Record name | 1-([1,1'-Biphenyl]-2-yl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898756-59-7 | |
| Record name | 1-[1,1′-Biphenyl]-2-yl-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-([1,1'-Biphenyl]-2-yl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360714.png)
![7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360715.png)
![4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360717.png)
![5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1360718.png)
![6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1360719.png)
![7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360720.png)




